Pinonic acid

Description

Properties

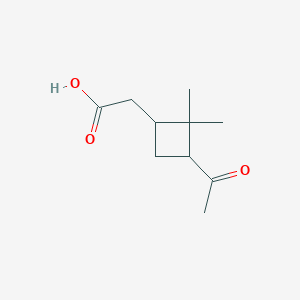

IUPAC Name |

2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-6(11)8-4-7(5-9(12)13)10(8,2)3/h7-8H,4-5H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZDUQQDBXJXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC(C1(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60874123 | |

| Record name | Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-72-3, 17879-35-5, 61826-55-9 | |

| Record name | Pinonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-DL-Pinonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017879355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl-, (1R,3R)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061826559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pinonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pinonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-acetyl-2,2-dimethylcyclobutylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-Pinonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pinonic Acid Paradigm: From Terpene Degradation to Chiral Scaffolds

Executive Summary

Pinonic acid (3-acetyl-2,2-dimethylcyclobutaneacetic acid) represents a unique intersection between 19th-century structural organic chemistry, modern atmospheric science, and chiral drug synthesis. Historically identified during the structural elucidation of

Historical Genesis: The Tiemann-Semmler Era

The discovery of pinonic acid was not an isolated event but a byproduct of the intense race to determine the structure of camphor and pinene in the late 19th century.

-

The Challenge: In the 1890s, the structure of

-pinene was fiercely debated. Ferdinand Tiemann and F.W. Semmler utilized oxidative degradation to break the molecule down into identifiable fragments. -

The Breakthrough: They observed that treating

-pinene with potassium permanganate (

Structural Causality

The stability of the dimethylcyclobutane ring during oxidation is the defining feature of this chemistry. Unlike the highly reactive double bond in the pinene system, the cyclobutane ring—despite its ring strain—survives permanganate oxidation, allowing pinonic acid to function as a stable chiral pool material.

Technical Protocol: Synthesis & Isolation

Audience Note: While ozonolysis is the atmospheric route, the laboratory standard for high-yield synthesis remains permanganate oxidation. The following protocol incorporates a critical buffering modification often overlooked in standard texts.

Protocol A: Buffered Permanganate Oxidation of -Pinene

Objective: Synthesis of cis-pinonic acid from (1S)-(-)-

Reagents & Setup

-

Substrate: (1S)-(-)-

-pinene (98% purity). -

Oxidant:

(2.5 equivalents). -

Buffer (Critical): Ammonium Sulfate (

).-

Expert Insight: Without buffering, the reaction generates KOH, raising pH and inducing isomerization or degradation. Ammonium sulfate maintains a neutral/slightly acidic pH, boosting yield from ~30% to >60%.

-

-

Solvent: Water/Ice slurry.[1]

Step-by-Step Methodology

-

Emulsification: In a 2L flask, dissolve 20g of

in 300mL water. Add 0.1 mol -

Temperature Control: Cool the system to 0°C using an ice-salt bath.

-

Control Point: The reaction is highly exothermic. Exceeding 5°C promotes over-oxidation to oxalic acid.

-

-

Oxidant Addition: Add

portion-wise over 2 hours. Ensure the purple color dissipates before the next addition. -

Quenching: Once addition is complete, stir for 1 hour. Decolorize excess

/permanganate using sodium bisulfite ( -

Filtration: Filter the manganese dioxide precipitate through Celite.

-

Acidification & Extraction: Acidify the filtrate to pH 2 with dilute

. Extract with Ethyl Acetate ( -

Isolation: Dry organic layer over

and concentrate in vacuo. Recrystallize from water/ether to obtain white needles.

Data Summary: Yield Optimization

| Parameter | Unbuffered Protocol | Buffered Protocol ( |

| pH Profile | Rises to >11 (Alkaline) | Maintains ~5-7 |

| Major Byproduct | Resin/Polymerization | None |

| Yield | 25 - 35% | 55 - 65% |

| Purity (NMR) | Requires Column Chrom. | >95% (after recrystallization) |

Atmospheric Significance: The Ozonolysis Pathway

In the 1990s, pinonic acid was identified as a major component of aerosols in coniferous forests (e.g., Hyytiälä station, Finland). Its formation drives the nucleation of clouds, influencing global climate models.

The Criegee Mechanism

Unlike the liquid-phase permanganate oxidation, atmospheric formation occurs via gas-phase ozonolysis.

-

Ozone Attack: Ozone adds to the endocyclic double bond of

-pinene. -

Primary Ozonide (POZ): Unstable molozonide forms and rapidly decomposes.

-

Criegee Intermediate (CI): The ring opens to form a carbonyl oxide radical.

-

Stabilization: The CI isomerizes or reacts with water vapor to form cis-pinonic acid.

Visualization: The Oxidation Pathways

The following diagram contrasts the Synthetic (Laboratory) and Atmospheric (Natural) pathways.

Figure 1: Comparative pathways of

Pharmacological Utility: The Chiral Scaffold

For drug development professionals, pinonic acid is less a target and more a Chiral Synthon . It provides a rigid, optically pure cyclobutane ring, which is bio-isosteric to proline and other cyclic amino acids.

Stereochemical Value

Starting from (1S)-

-

Pinic Acid Synthesis: Haloform reaction (

) converts the acetyl group of pinonic acid to a carboxyl group, yielding pinic acid. This dicarboxylic acid is used in designing HIV protease inhibitors. -

GABA Analogues: The rigid cyclobutane ring restricts conformational freedom, making pinonic acid derivatives excellent candidates for studying GABA receptor binding pockets.

-

Peptidomimetics: The cyclobutane amino acids derived from pinonic acid serve as conformationally constrained peptide building blocks.

Workflow: Derivatization to Pinic Acid

The conversion of Pinonic Acid to Pinic Acid is the primary entry point for medicinal chemistry applications.

Figure 2: The Haloform degradation pathway converting Pinonic Acid into the dicarboxylic Pinic Acid scaffold for drug design.

References

-

Tiemann, F. (1896). Über die Verbindungen der Campherreihe. Berichte der deutschen chemischen Gesellschaft. (Historical Reference).

-

Yu, J., et al. (1999). Identification of Products Containing -COOH, -OH, and -C=O in Atmospheric Oxidation of Biogenic Hydrocarbons. Environmental Science & Technology.[2]

-

Christoffersen, T. S., et al. (1998). Cis-pinonic acid, a possible precursor for organic aerosol formation from ozonolysis of alpha-pinene.[3][4] Atmospheric Environment.[2][3][5][6]

-

Moglioni, A. G., et al. (2000). Divergent Routes to Chiral Cyclobutane Synthons from (-)-alpha-Pinene. Tetrahedron: Asymmetry.[7]

-

Glasius, M., et al. (2000). Carboxylic acids in secondary aerosols from oxidation of cyclic monoterpenes by ozone. Environmental Science & Technology.[2]

Sources

- 1. reddit.com [reddit.com]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Pinic and pinonic acid formation in the reaction of ozone with alpha-pinene - CentAUR [centaur.reading.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

Pinonic Acid in New Particle Formation: Mechanistic Roles and Quantitative Impacts

Executive Summary

This technical guide analyzes the physicochemical contribution of cis-pinonic acid (CPA) to atmospheric New Particle Formation (NPF).[1] While sulfuric acid remains the primary driver of initial nucleation, recent high-resolution mass spectrometry data confirms that CPA—a semi-volatile oxidation product of

Part 1: The Physicochemical Basis

Pinonic acid (3-acetyl-2,2-dimethylcyclobutaneacetic acid) is a unique semi-volatile organic compound (SVOC) characterized by a cyclobutane ring.[1][2] Its contribution to NPF is dictated by its saturation vapor pressure (

Key Physicochemical Parameters

The following parameters define CPA's thermodynamic behavior in the gas-to-particle partitioning interface.

| Parameter | Value (at 298 K) | Significance in NPF |

| Saturation Vapor Pressure ( | Classifies CPA as Semi-Volatile (SVOC).[1] It requires a pre-existing cluster surface to condense effectively.[1] | |

| Saturation Concentration ( | Indicates high volatility relative to ELVOCs; primarily drives growth rather than nucleation.[1] | |

| Henry's Law Constant ( | High water solubility allows CPA to partition into aqueous aerosol phases, enhancing growth via the "nano-Köhler" effect.[1] | |

| Acidity (pKa) | 5.19 | Weak acid character allows interaction with bases (ammonia/amines) in the particle phase. |

| Atmospheric Lifetime | 2.1 – 3.3 days | Sufficiently long to participate in regional transport and aging processes.[1] |

Part 2: Mechanistic Pathways

CPA contributes to NPF through two distinct mechanisms: Cluster Stabilization and Oxidative Aging (formation of low-volatility tracers like MBTCA).[1]

The Oxidation Cascade

CPA is a first-generation product of

Figure 1: The oxidation cascade of

Heteromolecular Interaction

While Sulfuric Acid (SA) initiates nucleation, CPA enhances the survival probability of these clusters. Recent quantum chemical studies suggest CPA can form hydrogen-bonded bridges in SA-Ammonia clusters, effectively lowering the Gibbs free energy barrier for critical cluster formation.[1]

Figure 2: The role of Pinonic Acid in NPF.[1] While SA drives the initial cluster formation, CPA is the primary mass contributor that drives the growth from nanometer clusters to stable CCN sizes.

Part 3: Experimental Protocols

To validate CPA's presence and contribution, researchers must employ high-resolution spectrometry capable of distinguishing SVOCs from the background matrix.[1]

Protocol 1: Iodide-Adduct CIMS (Chemical Ionization Mass Spectrometry)

This is the gold standard for detecting oxygenated organic acids in the gas phase.

-

Ionization Source: Use Methyl Iodide (CH

I) as the reagent gas passed over a -

Reaction Mechanism: I

forms a soft adduct with pinonic acid: -

Inlet Design: Use a specialized Eisele-type inlet to minimize wall losses (CPA is "sticky").[1] Maintain inlet temperature at ambient or slightly elevated (30-40°C) to prevent condensation in the line.[1]

-

Calibration: Calibrate using a gravimetrically prepared permeation tube of pure cis-pinonic acid held at a constant temperature.

Protocol 2: Aerosol Mass Spectrometry (AMS)

For detecting CPA in the particle phase:

-

Signature Peak: Monitor m/z 82 (C

H -

Causality: The m/z 82 fragment is characteristic of the cyclobutane ring structure found in pinonic and norpinic acids.[1] A rise in m/z 82 correlating with particle growth events confirms the uptake of pinonic acid derivatives.

Part 4: Quantitative Impact on Growth Rates

The following data summarizes the kinetic impact of CPA on aerosol populations.

| Reaction Pathway | Rate Constant ( | Environmental Condition | Source |

| CPA + OH (Gas/Heterogeneous) | 298 K, 40% RH | Heterogeneous Kinetics Study | |

| CPA + OH (Aqueous) | pH 2 (Acidic Aerosol) | Aqueous Phase Photochemistry | |

| Photolysis Quantum Yield | Aqueous/Cloud Water | Norrish Type II Isomerization |

Analysis: The rapid aqueous phase reaction rate (

References

-

Physicochemical Properties of Pinic, Pinonic, Norpinic, and Norpinonic Acids as Relevant α-Pinene Oxidation Products . Journal of Physical Chemistry B. [Link]

-

Evaporation rates and vapor pressures of individual aerosol species formed in the atmospheric oxidation of alpha- and beta-pinene . Environmental Science & Technology. [Link]

-

Experimental and Theoretical Study of Aqueous cis-Pinonic Acid Photolysis . The Journal of Physical Chemistry A. [Link]

-

Heterogeneous Kinetics of cis-Pinonic Acid with Hydroxyl Radical under Different Environmental Conditions . The Journal of Physical Chemistry A. [Link]

-

Formation of 3-methyl-1,2,3-butanetricarboxylic acid via gas phase oxidation of pinonic acid . Atmospheric Chemistry and Physics. [Link]

Sources

Unveiling the Molecular Architecture of Pinonic Acid: A Theoretical and Computational Guide

Foreword: Bridging Theory and Application in Molecular Science

In the realms of atmospheric science and medicinal chemistry, a profound understanding of molecular structure is paramount. Pinonic acid, a key oxidation product of α-pinene, represents a fascinating case study. Its presence in atmospheric aerosols has significant implications for climate and air quality, while its chiral backbone presents a scaffold ripe for therapeutic exploration. This guide provides a comprehensive technical deep-dive into the theoretical and computational methodologies used to elucidate the molecular structure of pinonic acid. It is intended for researchers, scientists, and drug development professionals who seek to leverage computational chemistry to gain deeper insights into the structure-property relationships of complex organic molecules. We will move beyond a mere recitation of methods to explain the why behind the how, fostering a more intuitive and expert-level understanding of these powerful in-silico techniques.

The Conformational Landscape of Pinonic Acid: Beyond a Single Structure

A molecule's bioactivity and physicochemical properties are not dictated by a single static structure, but rather by an ensemble of accessible conformations. For a molecule like pinonic acid, with its flexible carboxylic acid side chain and stereocenters, a thorough exploration of the conformational landscape is the essential first step in any theoretical study.

Stereoisomerism: The Importance of Chirality

Pinonic acid possesses multiple chiral centers, giving rise to several stereoisomers. The most commonly studied is cis-pinonic acid. Theoretical studies often focus on the relative stability of these isomers, which can be determined by comparing their optimized electronic energies.

Identifying Stable Conformers: A Systematic Approach

The orientation of the carboxylic acid group relative to the cyclobutane ring is a key determinant of pinonic acid's conformational space. A potential energy surface (PES) scan is a robust method for identifying stable conformers. This involves systematically rotating a specific dihedral angle (e.g., the C-C-C-O angle of the side chain) and calculating the energy at each step. The minima on the resulting energy profile correspond to stable conformers.

A more automated approach involves using conformational search algorithms, such as those based on molecular mechanics or semi-empirical methods, to generate a large number of candidate structures. These can then be further optimized at a higher level of theory, such as Density Functional Theory (DFT), to obtain accurate geometries and relative energies.

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

DFT has emerged as the preeminent tool for studying the electronic structure of molecules due to its excellent balance of accuracy and computational cost. The choice of functional and basis set is critical for obtaining reliable results.

Selecting the Right Tools: Functionals and Basis Sets

For molecules like pinonic acid, which may exhibit weak non-covalent interactions such as intramolecular hydrogen bonds, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange are often a good choice. The B3LYP functional is a widely used and well-validated option for a broad range of organic molecules. For higher accuracy, especially when studying reaction mechanisms or subtle energetic differences, the M06-2X functional has shown excellent performance.

The basis set determines the flexibility of the mathematical functions used to describe the atomic orbitals. Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are commonly employed for geometry optimizations and frequency calculations of organic molecules. The inclusion of polarization functions (d) and diffuse functions (+) is important for accurately describing the electron distribution, particularly for atoms involved in hydrogen bonding.

A Self-Validating System: Experimental Protocol for Geometry Optimization and Frequency Calculation

The following protocol outlines the steps for performing a geometry optimization and frequency calculation for a pinonic acid conformer using a quantum chemistry software package like Gaussian.

Step 1: Building the Initial Molecular Structure Use a molecular builder to construct the 3D structure of the desired pinonic acid conformer. Ensure the correct stereochemistry is represented.

Step 2: Creating the Input File The input file specifies the computational method and the molecular geometry.

-

#p: Specifies a verbose output.

-

B3LYP/6-311++G(d,p): Selects the DFT functional and basis set.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

Pinonic Acid Conformer 1: A descriptive title.

-

0 1: Specifies a charge of 0 and a spin multiplicity of 1 (a singlet state).

-

[Cartesian coordinates of the atoms]: The x, y, z coordinates of each atom.

Step 3: Running the Calculation Submit the input file to the quantum chemistry software.

Step 4: Analyzing the Output

-

Convergence: Verify that the geometry optimization has converged successfully. This is typically indicated by a message in the output file.

-

Optimized Geometry: Extract the final, optimized Cartesian coordinates.

-

Vibrational Frequencies: A successful frequency calculation on a minimized structure will yield all positive (real) frequencies. The presence of imaginary frequencies indicates a saddle point on the potential energy surface, not a true minimum. These frequencies are crucial for predicting the IR and Raman spectra.

-

Thermochemistry: The output will also contain important thermochemical data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

In Silico Spectroscopy: Predicting and Interpreting Molecular Vibrations

The calculated vibrational frequencies can be used to generate theoretical IR and Raman spectra, which can then be compared with experimental data for validation.

Infrared (IR) and Raman Spectroscopy

The intensity of an IR absorption is proportional to the square of the change in the dipole moment during a particular vibration, while Raman scattering intensity is related to the change in polarizability. Quantum chemistry software can calculate both of these properties.

Table 1: Key Vibrational Modes of Pinonic Acid and Their Expected Spectral Regions

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch | Carboxylic acid | 3500 - 2500 (broad) |

| C-H stretch | Alkyl | 3000 - 2850 |

| C=O stretch | Ketone | ~1715 |

| C=O stretch | Carboxylic acid | ~1760 (monomer), ~1710 (dimer) |

| C-O stretch | Carboxylic acid | 1320 - 1210 |

It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies. Applying a scaling factor (typically between 0.95 and 0.98 for B3LYP) can improve the agreement with experimental data.

Visualizing the Workflow

Caption: Workflow for DFT-based geometry optimization and vibrational spectra prediction.

Probing the Electronic Environment: NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The chemical shift of a nucleus is highly sensitive to its local electronic environment. DFT calculations can predict NMR shielding tensors, which can be converted into chemical shifts for comparison with experimental data.

The GIAO Method

The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts.

Experimental Protocol for NMR Chemical Shift Calculation

Step 1: Optimized Geometry Start with the optimized geometry of the pinonic acid conformer obtained from the protocol in section 2.2.

Step 2: Creating the Input File

-

NMR: This keyword requests the calculation of NMR shielding tensors.

Step 3: Running the Calculation and Analyzing the Output The output will contain the absolute shielding values for each nucleus. To convert these to chemical shifts (δ), a reference compound, typically tetramethylsilane (TMS), must also be calculated at the same level of theory.

δ_sample = σ_TMS - σ_sample

The calculated chemical shifts for different conformers can be averaged, weighted by their Boltzmann populations, to obtain a theoretical spectrum for comparison with experimental results. Discrepancies between calculated and experimental shifts can often be resolved by considering different possible stereoisomers or by re-evaluating the conformational analysis.

Intramolecular Interactions: The Role of Hydrogen Bonding

The proximity of the carboxylic acid and ketone functionalities in pinonic acid allows for the possibility of intramolecular hydrogen bonding. This can have a significant impact on the molecule's conformation, stability, and spectroscopic properties.

DFT calculations can provide strong evidence for the presence of intramolecular hydrogen bonds through:

-

Geometric Parameters: A short distance (typically < 2.5 Å) between the carboxylic proton and the ketonic oxygen.

-

Vibrational Frequencies: A red-shift (shift to lower frequency) and broadening of the O-H stretching vibration in the calculated IR spectrum.

-

Quantum Theory of Atoms in Molecules (QTAIM): This analysis can identify bond critical points between the hydrogen and acceptor atoms, providing a quantitative measure of the interaction strength.

From Atmospheric Chemistry to Drug Discovery: A Computational Perspective

While pinonic acid itself is primarily of interest in atmospheric science, its rigid, chiral scaffold makes it an attractive starting point for the design of novel therapeutic agents. Computational drug design methodologies can be employed to explore the potential of pinonic acid derivatives.

A Hypothetical Workflow for In Silico Drug Discovery

-

Library Design: Create a virtual library of pinonic acid derivatives by modifying the carboxylic acid and ketone functionalities.

-

Target Identification and Binding Site Analysis: Identify a biological target of interest and characterize its binding pocket.

-

Molecular Docking: Dock the virtual library of pinonic acid derivatives into the binding site of the target protein to predict their binding modes and affinities.

-

Lead Optimization: For the most promising hits, perform further computational analysis, such as molecular dynamics simulations, to assess their stability and interactions within the binding site.

-

ADMET Prediction: Use computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead compounds.

Caption: A computational workflow for the discovery of drugs based on the pinonic acid scaffold.

Conclusion: The Power of a Synergistic Approach

The theoretical study of pinonic acid's molecular structure is a prime example of how computational chemistry can provide invaluable insights that complement and guide experimental research. By carefully selecting methodologies, performing robust calculations, and validating results against experimental data, we can build a detailed and dynamic picture of a molecule's behavior. This knowledge is not only fundamental to our understanding of atmospheric processes but also provides a powerful platform for the rational design of new molecules with desired therapeutic properties.

References

-

Cheng, J., Su, H., & Zheng, J. (2019). Theoretical study of the cis-pinonic acid and its atmospheric hydrolysate participation in the formation of new particles. Science of The Total Environment, 678, 243-253. [Link]

-

Sobanska, S., & Mascetti, J. (n.d.). Study cis pinonic acid photodegradation by matrix isolation spectroscopy for atmospheric interest. [Link]

-

(n.d.). Cis-pinonic acid in atmospheric droplets. ResearchGate. [Link]

-

Al-Yasari, A. K. (2022). A DFT Study of the Hydrogen Bonded Structures of Pyruvic Acid–Water Complexes. Journal of Chemistry, 2022, 1-11. [Link]

-

Lone, S. H., & Mir, J. H. (2024). Theoretical Insights into Hydrogen Bonding, IR Spectra, and Reactivity of Pimelic Acid in Mixed Solvents Using DFT Calculations. Material Science Research India, 21(1). [Link]

-

Lignell, H., Rynaski, A. D., & Nizkorodov, S. A. (2013). Experimental and Theoretical Study of Aqueous cis-Pinonic Acid Photolysis. The Journal of Physical Chemistry A, 117(48), 12930-12945. [Link]

-

Sarkar, P., & Roy, S. (2022). Computational investigation into intramolecular hydrogen bonding controlling the isomer formation and pKa of octahedral nickel (II) tris-(pyridinethiolato) complexes. Dalton Transactions, 51(8), 3236-3246. [Link]

-

(2023, September 18). Basics of performing DFT calculations with Q-Chem. YouTube. [Link]

-

Song, G. L., Chen, H., & Lin, J. H. (2013). Computational Methods in Drug Discovery. Methods in molecular biology (Clifton, N.J.), 993, 1-23. [Link]

-

Zhang, Y., & Zhang, J. Z. (2023). Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems. Physical Chemistry Chemical Physics, 25(21), 14595-14606. [Link]

-

Zissimou, G. A., & Yiannopoulou, M. (2017). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Molecules, 22(12), 2235. [Link]

-

Bursch, M., Mewes, J. M., Hansen, A., & Grimme, S. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(27), e202205735. [Link]

-

Ewa, K., & Sobczyk, L. (2019). Strong intramolecular hydrogen bonds. Part I. Vibrational frequencies of the OH group in some picolinic acid N-oxides predicted from DFT calculated potentials and located in the infrared spectra. Journal of Molecular Structure, 1180, 610-617. [Link]

-

Lignell, H., Rynaski, A. D., & Nizkorodov, S. A. (2013). Experimental and Theoretical Study of Aqueous Cis-Pinonic Acid Photolysis. ResearchGate. [Link]

-

(2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

-

Griffiths, P. (2010). Interpretation of infrared and Raman spectra assisted by computational chemistry. Spectroscopy Europe, 22(2), 20-23. [Link]

-

A'yun, A. Q. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [https://medium.com/@arin qurrata/mastering-dft-calculations-a-step-by-step-guide-using-gaussian-program-9b78e2d426cf]([Link] qurrata/mastering-dft-calculations-a-step-by-step-guide-using-gaussian-program-9b78e2d426cf)

-

Sharma, S., & Bhatt, H. (2024). A Journey with THeSeuSS: Automated Python Tool for Modeling IR and Raman Vibrational Spectra of Molecules and Solids. arXiv. [Link]

-

Abraham, R. J., & Reid, M. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Magnetic Resonance in Chemistry, 42(9), 813-827. [Link]

-

Jenkins, C. (2019). Synthesis of Novel Molecules from cis-Pinonic Acid as Potential Therapeutic Agents. ScholarWorks. [Link]

-

(n.d.). Trans (most stable) and cis (higher energy) conformers of formic acid. ResearchGate. [Link]

-

(n.d.). Vibrational infrared and Raman spectra of HCOOH from variational computations. PCCP. [Link]

-

(2025, September 15). Practical Guide to Density Functional Theory (DFT) Calculations. Learning Breeze. [Link]

-

(n.d.). Computational Drug Design. Biophysics. [Link]

-

(n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Bursch, M., Mewes, J. M., Hansen, A., & Grimme, S. (2022, April 21). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

-

Glasius, M., & Bilde, M. (2019). Physicochemical Properties of Pinic, Pinonic, Norpinic, and Norpinonic Acids as Relevant α-Pinene Oxidation Products. Journal of Chemical & Engineering Data, 64(11), 4819-4828. [Link]

-

(2025, October 29). Integrative Computational Approaches for Multi-Target Drug Discovery in the Arachidonic Acid Pathway. YouTube. [Link]

-

Kurouski, D., & Zasetsky, A. (2019). Complementarity of Raman and Infrared Spectroscopy for Structural Characterization of Plant Epicuticular Waxes. Analytical Chemistry, 91(5), 3566-3572. [Link]

-

Yurdakul, Ş., & Yüksek, H. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Adıyaman University Journal of Science, 9(1), 99-112. [Link]

-

Gonzalez, D. (2016). Computational Methods Applied to Rational Drug Design. Current computer-aided drug design, 12(1), 3-13. [Link]

-

(2022, April 4). The potential applications of Artificial Intelligence in drug discovery and development. Sciforum. [Link]

pinonic acid CAS number and IUPAC name

An In-depth Technical Guide to Pinonic Acid: From Chemical Identity to Synthetic Applications

Executive Summary: Pinonic acid, a key oxidation product of the naturally abundant monoterpene α-pinene, represents a molecule of significant interest in both atmospheric chemistry and synthetic organic chemistry. Its rigid, chiral cyclobutane framework makes it a valuable precursor for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of pinonic acid, detailing its chemical identifiers, physicochemical properties, established synthetic protocols, and its emerging applications in drug discovery. Methodologies are presented with an emphasis on the underlying chemical principles to provide researchers, scientists, and drug development professionals with a robust and actionable resource.

Chemical Identity and Properties

Pinonic acid is a d-functionalized carboxylic acid characterized by a 2,2-dimethyl-3-acetylcyclobutane ring. Its structure allows for stereoisomerism, primarily existing as cis and trans isomers, which dictates its chemical and biological properties.

Nomenclature and Chemical Abstract Service (CAS) Identifiers

The nomenclature and registration of pinonic acid can be specific to its stereochemistry. The most commonly referenced form is the cis-isomer. A summary of its identifiers is provided below.

| Isomer/Mixture | IUPAC Name | CAS Number |

| cis-Pinonic Acid | 2-((1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl)acetic acid | 61826-55-9[1][2] |

| Unspecified/Mixed | 2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid | 473-72-3[3][4][5][6] |

| cis-DL-Pinonic acid | 2-[(1R,3R)-rel-3-acetyl-2,2-dimethylcyclobutyl]acetic acid | 17879-35-5[7][8] |

The IUPAC name for the general structure is 2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid.[5][6][7] Stereospecific isomers are designated with appropriate (1R,3R), (1S,3S), etc., prefixes.[8]

Physicochemical Properties

The physical and chemical properties of pinonic acid are crucial for its handling, purification, and application in various experimental setups. It is a solid at room temperature with limited water solubility.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₃ | [1][4] |

| Molecular Weight | 184.23 g/mol | [2][4][7][8] |

| Appearance | White to slightly yellow crystalline solid / Pale Green to Light Grey Solid | [1][4] |

| Melting Point | 104–107 °C | [2][4][7] |

| Water Solubility | 3.686 g/L (at 0 °C) | [4][7] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [4] |

| pKa | 4.72 ± 0.10 (Predicted) | [1] |

Synthesis of cis-Pinonic Acid from α-Pinene

The most prevalent and economically viable route to cis-pinonic acid is the oxidative cleavage of α-pinene, a readily available and inexpensive terpene derived from coniferous trees.[9][10] Potassium permanganate (KMnO₄) is a common and effective oxidizing agent for this transformation.[7][9]

Causality of Experimental Design

The oxidation of α-pinene is performed in an aqueous medium. Since α-pinene is an oil and immiscible with water, efficient stirring is critical to maximize the interfacial area for the reaction to occur.[10] The reaction is highly exothermic and produces potassium hydroxide (KOH) as a byproduct, rendering the solution alkaline.[10]

-

pH Control: An uncontrolled increase in pH can lead to unwanted side reactions and reduce the yield of the desired carboxylic acid. Therefore, a pH regulator is essential. While strong acids can degrade the product, a mild acidic salt like ammonium sulfate ((NH₄)₂SO₄) is used to buffer the reaction mixture, maintaining a near-neutral pH and significantly improving the product yield to around 60%.[10]

-

Temperature Control: The reaction must be maintained at low temperatures (ice bath) to control the exothermic reaction rate and prevent over-oxidation or degradation of the product.

Experimental Protocol: KMnO₄ Oxidation of α-Pinene

This protocol outlines the laboratory-scale synthesis of cis-pinonic acid.

Materials:

-

α-Pinene

-

Potassium permanganate (KMnO₄)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetone

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of α-pinene and ammonium sulfate in a mixture of acetone and water.

-

Temperature Control: Cool the flask in an ice bath to maintain a temperature between 0-5 °C.

-

Oxidant Addition: Slowly add a pre-chilled aqueous solution of potassium permanganate (KMnO₄) to the stirring α-pinene mixture. The addition should be dropwise to control the exothermic reaction.

-

Reaction Monitoring: Stir the mixture vigorously at low temperatures. The reaction progress is indicated by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.

-

Quenching: Once the reaction is complete, quench any excess KMnO₄ by adding a small amount of sodium thiosulfate (Na₂S₂O₃) until the purple color is fully discharged.

-

Filtration: Filter the mixture through a Büchner funnel to remove the manganese dioxide precipitate.[9][10]

-

Acidification & Isolation: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly acidify the solution with concentrated sulfuric acid to protonate the carboxylate, causing the cis-pinonic acid to precipitate out of the solution.[9]

-

Purification: Collect the solid product by filtration, wash with cold deionized water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like hexane.[7]

Synthesis Workflow

Caption: Workflow for the synthesis of cis-pinonic acid from α-pinene.

Applications in Drug Development

The chiral scaffold of pinonic acid makes it an attractive starting material for synthesizing novel molecules with potential therapeutic value. Oxygenated derivatives of pinenes have demonstrated antibacterial and anti-inflammatory properties, making this a promising area of research.[9]

Synthesis of Amide Derivatives

A common strategy to explore the biological activity of carboxylic acids is to convert them into a library of amide derivatives by reacting them with various amines.

Causality of Experimental Design:

-

Carboxylic Acid Activation: Carboxylic acids are not reactive enough to directly form amides with amines. They must first be "activated." Oxalyl chloride ((COCl)₂) is a highly effective reagent for this purpose. It reacts with the carboxylic acid to form a reactive acyl chloride intermediate.[9] This reaction releases carbon monoxide (CO) and carbon dioxide (CO₂) gases, which are visible as bubbles.[9]

-

Amine Addition: The resulting acyl chloride is highly electrophilic and readily reacts with a primary or secondary amine to form a stable amide bond.

Experimental Protocol: Synthesis of Pinonic Amide

Materials:

-

cis-Pinonic acid

-

Oxalyl chloride ((COCl)₂)

-

Substituted amine (e.g., aniline, benzylamine)

-

Anhydrous solvent (e.g., Dichloromethane - DCM)

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

Procedure:

-

Acid Chloride Formation: Dissolve cis-pinonic acid in anhydrous DCM under an inert atmosphere. Cool the solution in an ice bath.

-

Slowly add oxalyl chloride to the solution. Allow the mixture to stir for at least 2 hours at room temperature. The formation of gas bubbles should be observed.[9]

-

Amine Addition: Once the acyl chloride formation is complete, slowly add the desired substituted amine to the reaction mixture.

-

Reaction and Workup: Allow the reaction to proceed until completion (monitor by TLC). Upon completion, wash the reaction mixture with a mild acid (e.g., dilute HCl) and then a mild base (e.g., NaHCO₃ solution) to remove unreacted starting materials.

-

Isolation and Purification: Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude amide can be purified using column chromatography on silica gel.

Derivative Synthesis Workflow

Caption: Workflow for the synthesis of pinonic acid amide derivatives.

Safety and Handling

Pinonic acid is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

| Hazard Class | GHS Statement | Pictogram |

| Skin Irritation | H315: Causes skin irritation | Warning |

| Eye Irritation | H319: Causes serious eye irritation | Warning |

| Respiratory Irritation | H335: May cause respiratory irritation | Warning |

Data sourced from aggregated GHS information provided to the ECHA C&L Inventory.[6][8]

Precautionary Measures:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Conclusion

Pinonic acid is a fundamentally important molecule with a well-established chemical profile and accessible synthetic routes from abundant natural precursors. Its utility extends beyond atmospheric science into the realm of medicinal chemistry and drug development, where its chiral structure serves as a valuable building block for creating novel compounds. The protocols and data presented in this guide offer a foundation for researchers to safely handle, synthesize, and derivatize pinonic acid, facilitating further exploration of its potential in therapeutic applications.

References

-

Pharmaffiliates. PINONIC ACID, cis-. [Link]

-

Cheméo. Pinonic acid (CAS 473-72-3) - Chemical & Physical Properties. [Link]

-

National Institute of Standards and Technology (NIST). Pinonic acid - NIST WebBook. [Link]

-

National Center for Biotechnology Information (PubChem). cis-Pinonic acid | C10H16O3 | CID 239867. [Link]

-

ACS Publications. Experimental and Theoretical Study of Aqueous cis-Pinonic Acid Photolysis. [Link]

-

National Center for Biotechnology Information (PubChem). Pinonic acid | C10H16O3 | CID 10130. [Link]

-

ScholarWorks, California State Polytechnic University, Pomona. Synthesis of Novel Molecules from cis-Pinonic Acid as Potential Therapeutic Agents. [Link]

-

ScholarWorks, California State Polytechnic University, Pomona. Synthesis of Novel Molecules from cis-Pinonic Acid as Potential Therapeutic Agents Introduction. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. cis-Pinonic acid 98 61826-55-9 [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. PINONIC ACID | 473-72-3 [chemicalbook.com]

- 5. Pinonic acid [webbook.nist.gov]

- 6. Pinonic acid | C10H16O3 | CID 10130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pinonic acid | 61826-55-9 | Benchchem [benchchem.com]

- 8. cis-Pinonic acid | C10H16O3 | CID 239867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 10. scholarworks.calstate.edu [scholarworks.calstate.edu]

Pinonic Acid as a Biomarker for Terpene Oxidation: An In-depth Technical Guide

Abstract

Atmospheric oxidation of biogenic volatile organic compounds (BVOCs), particularly monoterpenes like α-pinene, is a primary driver of secondary organic aerosol (SOA) formation, profoundly impacting air quality and climate.[1][2] This technical guide provides an in-depth exploration of pinonic acid, a key oxidation product of α-pinene, and its established role as a critical biomarker for terpene-derived SOA.[3][4] We will delve into the chemical mechanisms of its formation, detail validated analytical methodologies for its quantification, and discuss its significance in atmospheric chemistry research. This guide is intended for researchers, atmospheric scientists, and professionals in drug development and environmental science who require a comprehensive understanding of this important atmospheric tracer.

Introduction: The Significance of Terpene Oxidation and Secondary Organic Aerosols

Terpenes, a vast class of organic compounds produced by plants, are among the most abundant BVOCs emitted into the atmosphere.[1][5] α-pinene, a major constituent of coniferous tree emissions, is a significant contributor to global BVOC emissions.[1] Once in the atmosphere, these reactive molecules undergo oxidation by various atmospheric oxidants, including ozone (O₃), hydroxyl radicals (•OH), and nitrate radicals (NO₃).[1][4] This oxidation initiates a complex cascade of chemical reactions, leading to the formation of a wide array of less volatile, more oxygenated products.[1][6]

These oxidation products can partition from the gas phase to the particle phase, contributing to the formation and growth of Secondary Organic Aerosols (SOA).[3][4] SOA constitutes a substantial fraction of atmospheric particulate matter, influencing Earth's radiative balance by scattering and absorbing solar radiation, and impacting human health.[4] Understanding the sources, formation pathways, and chemical composition of SOA is therefore crucial for accurate air quality and climate modeling.

Pinonic acid (C₁₀H₁₆O₃), a monocarboxylic acid, is a major, semi-volatile product of α-pinene oxidation.[3] Its presence in atmospheric aerosols is a direct indicator of biogenic SOA formation from monoterpene precursors.[3][7]

Formation Mechanisms of Pinonic Acid

The atmospheric production of pinonic acid from α-pinene is primarily driven by reactions with ozone and hydroxyl radicals. The specific reaction pathway significantly influences the yield and isomeric form (cis-pinonic acid is a prominent isomer) of the resulting acid.[4]

Ozonolysis of α-Pinene

The reaction of α-pinene with ozone is a key atmospheric process leading to pinonic acid.[8][9] The initial step involves the addition of ozone to the double bond of α-pinene, forming a primary ozonide which rapidly decomposes into a Criegee intermediate and a carbonyl compound. The subsequent reactions of the stabilized Criegee intermediate are complex and can lead to the formation of pinonaldehyde, which can be further oxidized to pinonic acid.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pinonic acid | 61826-55-9 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. ACP - Composition and volatility of secondary organic aerosol (SOA) formed from oxidation of real tree emissions compared to simplified volatile organic compound (VOC) systems [acp.copernicus.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Pinic and pinonic acid formation in the reaction of ozone with alpha-pinene - CentAUR [centaur.reading.ac.uk]

- 9. Pinic and pinonic acid formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

solubility and partitioning of pinonic acid in atmospheric aerosols

An In-depth Technical Guide to the Solubility and Partitioning of Pinonic Acid in Atmospheric Aerosols

Abstract

Pinonic acid, a key oxidation product of the biogenic volatile organic compound α-pinene, is a major contributor to the formation and growth of secondary organic aerosols (SOA) globally. Its physicochemical properties—primarily its solubility in various aerosol phases and its tendency to partition between the gas and particle phases—are critical determinants of its atmospheric lifecycle, its impact on aerosol mass, and its role in climate and air quality. This technical guide provides a comprehensive overview of the principles, experimental methodologies, and atmospheric implications of pinonic acid's solubility and partitioning. It is intended for atmospheric chemists, aerosol scientists, and environmental researchers seeking a detailed understanding of the multiphase chemistry governing this important SOA constituent.

Introduction: The Atmospheric Significance of Pinonic Acid

Pinonic acid (C₁₀H₁₆O₃) is a semi-volatile monocarboxylic acid that is ubiquitously found in the troposphere. It is a first-generation product of the atmospheric oxidation of α-pinene, one of the most abundant non-methane hydrocarbons emitted from terrestrial vegetation.[1] The oxidation can be initiated by key atmospheric oxidants such as ozone (O₃), the hydroxyl radical (•OH), and the nitrate radical (NO₃). Due to its relatively low volatility, pinonic acid readily partitions from the gas phase to the condensed aerosol phase, contributing significantly to the mass and chemical composition of SOA.[1] This partitioning process is a cornerstone of aerosol formation and growth, influencing the Earth's radiative balance by scattering or absorbing solar radiation and affecting human health.[1]

Understanding the precise mechanisms and thermodynamics of its solubility and partitioning is therefore essential for accurately modeling air quality and predicting climate feedbacks.[2] This guide delves into the core physicochemical properties of pinonic acid, the theoretical frameworks governing its phase distribution, and the state-of-the-art experimental protocols used to quantify these parameters.

Caption: Formation and partitioning of pinonic acid in the atmosphere.

Core Physicochemical Properties

The behavior of pinonic acid in the atmosphere is dictated by its molecular structure and resulting physical properties. These properties provide the foundation for understanding its solubility and partitioning behavior.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₆O₃ | |

| Molecular Weight | 184.23 g/mol | [3] |

| Structure | Cyclobutane ring with ketone and carboxylic acid groups | [4] |

| Melting Point | 104-107 °C | [5] |

| Vapor Pressure (298 K) | ~10⁻⁶–10⁻³ Pa | [4] |

| Enthalpy of Sublimation (ΔHsub) | 127–161 kJ/mol | [4] |

| Intrinsic Aqueous Solubility (S₀) | 0.043 mmol·dm⁻³ | [6] |

| pKa (298.15 K) | 5.19 | [6] |

Aqueous Solubility of Pinonic Acid

The presence of liquid water in atmospheric aerosols, particularly at high relative humidity, provides a medium into which water-soluble organic compounds can partition. Pinonic acid, with its polar carboxylic acid and ketone functionalities, is expected to be sufficiently water-soluble to undergo processing in cloud and fog droplets.[2]

The Critical Influence of pH

Pinonic acid is a weak acid, meaning its solubility in water is highly dependent on the pH of the aqueous solution.[6] In its undissociated (protonated) form, it is less soluble than in its dissociated (pinonate anion) form. The transition between these two states is governed by its acid dissociation constant (pKa).

The relationship is described by the Henderson-Hasselbalch equation. With a pKa of approximately 5.19, pinonic acid will be predominantly in its neutral, less soluble form in acidic atmospheric aerosols (pH < 5).[6] Conversely, in less acidic or neutral aerosols, it will exist primarily as the more soluble pinonate anion. This pH-dependent speciation is critical, as it directly impacts the effective Henry's Law constant and the overall partitioning into the aqueous phase.

Caption: pH-dependent speciation of pinonic acid in aqueous solution.

Experimental Protocol: Dynamic Solubility Measurement

The intrinsic solubility of pinonic acid can be determined using a dynamic (solid-liquid phase equilibria) method. This approach measures the temperature at which a solution of known concentration becomes saturated.

Causality and Self-Validation: This protocol is self-validating because it relies on a direct physical observation (the disappearance of the solid phase) to define equilibrium. The use of multiple concentrations and a controlled temperature ramp allows for the construction of a robust solubility curve, where the consistency of the data points validates the measurements. The final correlation with thermodynamic models (e.g., Wilson, NRTL, UNIQUAC) provides an additional layer of validation.[6]

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a series of solutions of cis-pinonic acid in high-purity water at different, precisely known concentrations (e.g., ranging from 0.01 to 0.1 mmol·dm⁻³).

-

Place each solution in a sealed, jacketed glass vessel equipped with a magnetic stirrer and a precision temperature probe (e.g., a Pt100 sensor).

-

-

Instrumentation Setup:

-

Connect the jacketed vessel to a circulating thermostat capable of precise temperature control and ramping.

-

Use a laser beam directed through the solution and onto a photodetector to monitor the turbidity of the solution. The solid phase will scatter the laser light.

-

-

Measurement Cycle:

-

Cooling (Crystallization): Slowly cool the solution while stirring until the pinonic acid precipitates, causing the solution to become turbid. This will be detected as a sharp decrease in the photodetector signal.

-

Heating (Dissolution): Begin a slow, controlled heating ramp (e.g., 0.1 K/min). The slow rate is crucial to maintain thermal equilibrium.

-

Saturation Point Determination: Continuously record the temperature and the photodetector signal. The saturation temperature (T_sat) for that specific concentration is the point at which the last solid crystals dissolve, resulting in a sharp increase in the photodetector signal as the solution becomes clear.

-

Replication: Repeat the cooling and heating cycle several times for each concentration to ensure reproducibility of the T_sat measurement.

-

-

Data Analysis:

-

Plot the measured saturation temperatures against the corresponding concentrations to construct the solid-liquid equilibrium curve (solubility curve).

-

The intrinsic solubility (S₀) at a specific temperature (e.g., 298 K) can be interpolated from this curve.

-

Correlate the experimental data using thermodynamic models like the Wilson, NRTL, or UNIQUAC equations to describe the non-ideal behavior of the solution and to smooth the data.[6]

-

Gas-Particle Partitioning

Gas-particle partitioning describes the equilibrium distribution of a semi-volatile compound like pinonic acid between the gas phase and the condensed aerosol particle phase. This process is a primary driver of SOA formation and mass loading in the atmosphere.[1]

Theoretical Framework: Absorptive Partitioning

For organic aerosols, partitioning is typically modeled using absorptive partitioning theory.[7] This theory assumes that the semi-volatile organic compound (SVOC) dissolves into the bulk organic matter of the aerosol particle, which acts as a solvent. The equilibrium is described by the partitioning coefficient, Kp (m³/µg):

Kp = ( Cp / Cg ) / Morg

Where:

-

Cp is the concentration of the compound in the particle phase (µg/m³ of air).

-

Cg is the concentration of the compound in the gas phase (µg/m³ of air).

-

Morg is the total mass concentration of the absorbing organic aerosol phase (µg/m³ of air).

The partitioning coefficient is inversely related to the compound's saturation vapor pressure (p°L) over the pure liquid (often sub-cooled for solids like pinonic acid):

Kp = ( RT ) / (10⁶ * MWorg * ζ * p°L )

Where:

-

R is the ideal gas constant (8.314 Pa·m³/mol·K).

-

T is the temperature (K).

-

MWorg is the average molecular weight of the absorbing organic phase ( g/mol ).

-

ζ (zeta) is the activity coefficient of the compound in the organic phase.

Expert Insight: The activity coefficient, ζ, accounts for non-ideal interactions between pinonic acid and the complex mixture of other organic molecules in the aerosol. For a complex SOA, ζ is often assumed to be unity as a simplification, but this can be a significant source of error.[8] Models like AIOMFAC are being developed to predict activity coefficients in complex organic-inorganic mixtures.

Factors Influencing Partitioning

-

Temperature: The partitioning of pinonic acid is highly sensitive to temperature. As temperature increases, the saturation vapor pressure (p°L) increases exponentially, causing Kp to decrease. This shifts the equilibrium toward the gas phase. The relationship is described by the Clausius-Clapeyron equation, which relates vapor pressure to the enthalpy of vaporization or sublimation (ΔHvap/sub).[9] Compounds with a higher ΔH will exhibit a stronger temperature dependence in their partitioning. For pinonic acid, with a relatively high ΔHsub, a decrease in ambient temperature will strongly favor its condensation into the particle phase.[4]

-

Aerosol Mass (Morg): According to the absorptive partitioning model, an increase in the total available organic aerosol mass will shift the equilibrium towards the particle phase, increasing the fraction of pinonic acid that is condensed.

-

Aerosol Composition: The chemical nature of the absorbing organic phase is critical. The presence of other polar, hydrogen-bonding species can enhance the partitioning of pinonic acid through favorable molecular interactions (lowering the activity coefficient, ζ). Conversely, in a predominantly non-polar organic aerosol, pinonic acid might be less soluble, leading to reduced partitioning.

-

Relative Humidity (RH): RH influences partitioning in several ways. It can lead to the uptake of water, creating an aqueous phase for partitioning. For SOA derived from α-pinene, this water uptake is generally continuous with RH, without a distinct deliquescence point.[10] The presence of water can also alter the viscosity and phase state of the organic aerosol, potentially affecting diffusion kinetics.[11]

Experimental Protocol: Denuder/Filter-Based Measurement

A common and robust method for separating and quantifying gas and particle phase concentrations of SVOCs is the use of a diffusion denuder followed by a filter pack.[12]

Causality and Self-Validation: This method's validity rests on the large difference in diffusion coefficients between gas molecules and particles. The denuder is designed to have a high surface area-to-volume ratio, ensuring that gas molecules, with their high diffusivity, will collide with and be adsorbed by the coated walls.[7] Particles, being much larger and less diffusive, pass through to the filter with minimal losses.[7] The inclusion of a backup sorbent after the filter serves as a crucial quality control step to check for "blow-off" artifacts—the evaporation of the compound from the collected particles on the filter during sampling.[12]

Caption: Experimental workflow for a denuder/filter sampling system.

Step-by-Step Methodology:

-

Denuder Preparation:

-

Select an appropriate denuder geometry (e.g., annular, multi-channel).

-

Coat the interior surfaces of the denuder with a sorbent material capable of efficiently trapping pinonic acid. A common choice is a resin like XAD-4. The coating should be uniform to ensure consistent gas removal.

-

-

Sampler Assembly:

-

Assemble the sampling train in the following order: a size-selective inlet (e.g., PM₂.₅ cyclone) to remove large particles, the coated denuder, a filter holder with a suitable filter (e.g., quartz fiber), a backup sorbent trap (e.g., a polyurethane foam (PUF) cartridge), and a flow controller connected to a pump.

-

-

Sample Collection:

-

Draw ambient or chamber air through the sampling train at a known, constant flow rate for a defined period. The flow rate must be carefully chosen to ensure >95% collection efficiency of gaseous pinonic acid in the denuder while minimizing particle loss.

-

Record ambient temperature, pressure, and relative humidity throughout the sampling period.

-

-

Sample Recovery and Analysis:

-

After sampling, carefully disassemble the train in a clean environment.

-

Extract the denuder coating and the filter separately using an appropriate solvent (e.g., dichloromethane or acetonitrile).

-

Extract the backup sorbent trap as well to quantify any blow-off.

-

Analyze the extracts using a sensitive analytical technique, typically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), after appropriate sample derivatization if necessary.

-

Use an internal standard to quantify the mass of pinonic acid in each component (denuder, filter, backup sorbent).

-

-

Data Calculation:

-

Calculate the gas-phase concentration (Cg) from the mass collected in the denuder and the total volume of air sampled.

-

Calculate the particle-phase concentration (Cp) from the mass collected on the filter. If significant mass is found on the backup sorbent, this indicates a sampling artifact, and the data must be corrected or flagged.

-

If total organic aerosol mass (Morg) was measured concurrently (e.g., with a co-located sampler), the partitioning coefficient Kp can be calculated.

-

Atmospheric Implications and Future Directions

The solubility and partitioning of pinonic acid have profound implications for atmospheric science.

-

SOA Mass and Yield: Partitioning is the rate-determining step for the contribution of pinonic acid to SOA mass. Models that do not accurately capture the temperature and composition dependence of Kp may significantly under- or over-predict SOA concentrations.[8]

-

Cloud Condensation Nuclei (CCN) Activity: The water solubility of aerosol components influences their ability to act as CCN. The partitioning of pinonic acid and its subsequent aqueous-phase reactions can alter the hygroscopicity and CCN activity of aerosols, thereby impacting cloud formation and precipitation.

-

Aerosol Aging: Once in the particle phase, pinonic acid can undergo further chemical reactions (aging), forming lower-volatility, more highly oxidized products. This can lead to an increase in SOA mass over time and further alter the aerosol's chemical and physical properties.

Future research should focus on reducing the uncertainties in partitioning parameters. This includes more direct measurements of Kp for pinonic acid and other key SOA components across a range of temperatures and in chemically complex, mixed organic-inorganic aerosol matrices. Furthermore, developing and validating models that can accurately predict activity coefficients in these complex mixtures is a critical next step for improving the predictive capability of regional and global atmospheric models.

References

-

Witkowska, A., et al. (2019). Physicochemical Properties of Pinic, Pinonic, Norpinic, and Norpinonic Acids as Relevant α-Pinene Oxidation Products. The Journal of Physical Chemistry B. Available at: [Link]

-

Li, Y. J., et al. (2018). Gas-to-Particle Partitioning of Products from Ozonolysis of Δ3-Carene and the Effect of Temperature and Relative Humidity. The Journal of Physical Chemistry A. Available at: [Link]

-

Mohr, C., et al. (2019). Gas to Particle Partitioning of Organic Acids in the Boreal Atmosphere. ACS Earth and Space Chemistry. Available at: [Link]

-

Amorim, J. V., et al. (2021). Photo-oxidation of pinic acid in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions. Environmental Science: Atmospheres. Available at: [Link]

-

ChemECX. (n.d.). The Role of Pinonic Acid in Atmospheric Chemistry Research. Available at: [Link]

-

Romon, F., et al. (2014). Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins. Molecules. Available at: [Link]

- Pankow, J. F. (1994). An absorption model of gas/particle partitioning of organic compounds in the atmosphere.

-

Jenkin, M. E. (2004). Modelling the formation and composition of secondary organic aerosol from α- and β-pinene ozonolysis using MCM v3. Atmospheric Chemistry and Physics. Available at: [Link]

-

Gundel, L. A., et al. (1995). Sorbent-Coated Diffusion Denuders for Direct Measurement of Gas/Particle Partitioning by Semi-Volatile Organic Compounds. Journal of the Air & Waste Management Association. Available at: [Link]

-

Price, D. M. (2017). Enthalpies of Fusion, Sublimation and Vaporization of Some Hydrazones. Trade Science Inc. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10130, Pinonic acid. Available at: [Link]

-

Chickos, J. S., et al. (2006). Evaluation of the Vaporization, Fusion, and Sublimation Enthalpies of the 1-Alkanols. Journal of Chemical & Engineering Data. Available at: [Link]

-

Kostenidou, E., et al. (2022). A Method for the Measurement of the Water Solubility Distribution of Atmospheric Organic Aerosols. Atmosphere. Available at: [Link]

-

Ah-Hyoun, P., et al. (2018). Improved Characterization of Gas-Particle Partitioning for Per- and Polyfluoroalkyl Substances in the Atmosphere Using Annular Diffusion Denuder Samplers. Environmental Science & Technology. Available at: [Link]

-

Healy, R. M., et al. (2007). A denuder-filter sampling technique for the detection of gas and particle phase carbonyl compounds. Journal of Environmental Monitoring. Available at: [Link]

-

Chen, Y., et al. (2023). Molecular composition and gas-particle partitioning of indoor cooking aerosol: Insights from a FIGAERO-CIMS and kinetic aerosol modeling. Aerosol Science and Technology. Available at: [Link]

-

Dirri, F., et al. (2015). PCM measurements of enthalpy of sublimation. Atmospheric Measurement Techniques. Available at: [Link]

-

Engelhart, G. J., et al. (2006). Hygroscopicity of secondary organic aerosols formed by oxidation of cycloalkenes, monoterpenes, sesquiterpenes, and related compounds. Atmospheric Chemistry and Physics. Available at: [Link]

-

Price, D. (2010). Vapor pressure determination by thermogravimetry. Thermochimica Acta. Available at: [Link]

-

Healy, R. M., et al. (2008). Gas/particle partitioning of carbonyls in the photooxidation of isoprene and 1,3,5-trimethylbenzene. Atmospheric Chemistry and Physics Discussions. Available at: [Link]

-

Zuend, A., et al. (2008). A thermodynamic model of mixed organic-inorganic aerosols to predict activity coefficients. Atmospheric Chemistry and Physics. Available at: [Link]

-

Amorim, J. L. (2020). Aqueous-Phase Photochemistry of Organic Acids in the Atmosphere. University of Alberta Libraries. Available at: [Link]

-

Witkowski, B., et al. (2019). Cis-Pinonic Acid Oxidation by Hydroxyl Radicals in the Aqueous Phase under Acidic and Basic Conditions: Kinetics and Mechanism. ACS Earth and Space Chemistry. Available at: [Link]

-

Zuend, A., & Seinfeld, J. H. (2013). Gas–particle partitioning of atmospheric aerosols: interplay of physical state, non-ideal mixing and morphology. Faraday Discussions. Available at: [Link]

Sources

- 1. Predictive Models of Gas/Particulate Partition Coefficients (KP) for Polycyclic Aromatic Hydrocarbons and Their Oxygen/Nitrogen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Method for the Measurement of the Water Solubility Distribution of Atmospheric Organic Aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. acp.copernicus.org [acp.copernicus.org]

- 9. amt.copernicus.org [amt.copernicus.org]

- 10. amt.copernicus.org [amt.copernicus.org]

- 11. eta-publications.lbl.gov [eta-publications.lbl.gov]

- 12. A denuder-filter sampling technique for the detection of gas and particle phase carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

1H and 13C NMR spectroscopy for pinonic acid structural elucidation

Application Note: Structural Elucidation of Pinonic Acid via High-Field NMR Spectroscopy

Abstract & Scope

Pinonic acid (C

This application note provides a self-validating protocol for the structural confirmation of cis-pinonic acid. Unlike standard spectral listings, this guide addresses the specific challenge of resolving the crowded aliphatic region (1.9–2.9 ppm) where ring protons and side-chain methylene protons overlap.

Structural Context & Isomerism

The primary isomer derived from

-

Molecular Formula: C

H -

MW: 184.23 g/mol

-

Key Spin Systems:

-

Gem-dimethyl: Diastereotopic methyls on a quaternary carbon.

-

Acetyl Group: Isolated methyl singlet.

-

Cyclobutane Ring: AMX or complex multiplet systems depending on field strength.

-

Experimental Protocol

Sample Preparation

To ensure sharp lineshapes and accurate integration of the carboxylic proton, moisture control is critical.

-

Solvent: Chloroform-

(CDCl-

Note: If the acidic proton (

11 ppm) is broad or invisible, the solvent may contain trace water. Treat CDCl

-

-

Concentration: 15–20 mg of pinonic acid in 0.6 mL solvent.

-

Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (600 MHz equivalent)

Standard parameters often fail to capture the small couplings on the cyclobutane ring. Use the following optimized settings:

| Experiment | Parameter | Value | Rationale |

| Pulse Angle | 30° | Prevent saturation of methyl signals. | |

| Relaxation Delay ( | Essential for quantitative integration of the COOH proton ( | ||

| Spectral Width | -2 to 14 ppm | Capture the downfield COOH signal. | |

| Scans | Quaternary carbons (C2, C=O) have low NOE enhancement. | ||

| HSQC | Coupling ( | 145 Hz | Standard for aliphatic CH/CH |

| HMBC | Long-range ( | 8 Hz | Optimized for 2-3 bond correlations through the quaternary center. |

Data Analysis & Assignments

H NMR Assignment Logic (CDCl )

The spectrum is defined by three distinct methyl singlets and a complex "fingerprint" region between 1.9 and 3.0 ppm.

| Mult. | Int.[3][4][5][6][7] | Assignment | Structural Logic | |

| 11.00 | br s | 1H | COOH | Exchangeable acidic proton. Disappears in D |

| 2.89 | dd/t | 1H | H-3 | Methine |

| 2.30 – 2.60 | m | 3H | H-1, H-6 | Overlap of ring methine (H-1) and side-chain methylene (H-6). |

| 2.16 | s | 3H | Acetyl-CH | Characteristic methyl ketone singlet. |

| 1.90 – 2.05 | m | 2H | H-4 | Cyclobutane methylene protons (diastereotopic). |

| 1.34 | s | 3H | Gem-CH | Methyl cis to the acetyl group (deshielded). |

| 0.88 | s | 3H | Gem-CH | Methyl trans to the acetyl group (shielded). |

Note: The specific chemical shifts of the gem-dimethyls (0.88 vs 1.34) are diagnostic. The large difference (

C NMR Assignment Logic

The carbon spectrum provides the skeleton verification. Look for two carbonyls and a quaternary carbon.[3]

| Type | Assignment | Diagnostic Feature | |

| 208.0 | C=O | Ketone (C-7) | Typical methyl ketone shift. |

| 178.5 | C=O | Acid (C-5) | Typical aliphatic carboxylic acid. |

| 53.8 | CH | C-3 | Methine |

| 42.0 | C | C-2 | Quaternary carbon (gem-dimethyl anchor). |

| 38.0 | CH | C-1 | Methine |

| 34.5 | CH | C-6 | Side chain methylene.[3] |

| 30.1 | CH | Acetyl-CH | |

| 29.5 | CH | Gem-CH | |

| 24.0 | CH | C-4 | Ring methylene. |

| 17.5 | CH | Gem-CH |

Self-Validating 2D Protocols

To ensure the structure is cis-pinonic acid and not an isomer or degradation product, perform the following correlation checks.

HMBC Connectivity Map